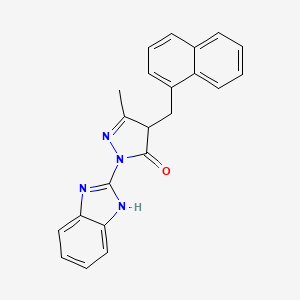![molecular formula C14H14FN3S B4227466 N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea, also known as TPFC, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It belongs to the class of thiourea derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and physiological effects:
N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has some limitations, including its potential toxicity and limited availability. Researchers must take appropriate safety precautions when handling N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea and ensure that they have a reliable source of the compound.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea. One area of interest is the development of N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea-based therapeutics for cancer, viral infections, and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea and the identification of its molecular targets. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea in preclinical and clinical settings.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(2-pyridin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-2-1-3-13(10-12)18-14(19)17-9-6-11-4-7-16-8-5-11/h1-5,7-8,10H,6,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUKSNFHFQJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]methyl}benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4227390.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4227396.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227403.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline hydrochloride](/img/structure/B4227412.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4227427.png)
![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)
![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4227441.png)

![6-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,5-dimethylphenyl}-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4227458.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4227462.png)
![dimethyl 2-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)terephthalate](/img/structure/B4227491.png)